molecular formula C14H15NO2 B14121301 3-[(3-Methoxyphenyl)amino]-6-methylphenol

3-[(3-Methoxyphenyl)amino]-6-methylphenol

Cat. No.: B14121301
M. Wt: 229.27 g/mol
InChI Key: NIFKMGSSGBAOCJ-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)amino]-6-methylphenol is an organic compound with the molecular formula C14H15NO2 It is known for its unique structure, which includes a methoxy group attached to a phenyl ring and an amino group linked to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenyl)amino]-6-methylphenol typically involves the reaction of 3-methoxyaniline with 6-methylphenol under specific conditions. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction is carried out in a suitable solvent, such as methanol, at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenyl)amino]-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)amino]-6-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Methoxyphenyl)amino]-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-(3-methoxyanilino)-2-methylphenol

InChI

InChI=1S/C14H15NO2/c1-10-6-7-12(9-14(10)16)15-11-4-3-5-13(8-11)17-2/h3-9,15-16H,1-2H3

InChI Key

NIFKMGSSGBAOCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=CC=C2)OC)O

Origin of Product

United States

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